2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol
Description
Historical Context of Imine-Based Molecular Architecture
The conceptual foundation for Schiff base chemistry traces to Hugo Schiff’s 1864 discovery of azomethine (-C=N-) linkages formed via condensation reactions between carbonyl compounds and primary amines. Early applications focused on dyestuffs like fuchsine, but the mid-20th century revealed the broader utility of these compounds in coordination chemistry. The introduction of allyl groups into Schiff base frameworks emerged as a strategic innovation in the 1980s, leveraging the conjugated π-system of the allyl moiety to enhance electronic delocalization and metal-binding capabilities. For example, the synthesis of salen-type ligands with allyl substituents demonstrated improved catalytic activity in olefin hydrogenation compared to non-allylated analogs.
Significance in Contemporary Organic Chemistry Research
Schiff bases with allyl side chains occupy a critical niche in materials science due to three key attributes:
- Chelation Versatility : The allyl group’s sp² hybridized carbons enable π-backbonding with transition metals, stabilizing complexes with unusual oxidation states.
- Structural Tunability : Substituents on the allyl chain (e.g., electron-withdrawing bromine atoms) modulate redox potentials and Lewis acidity.
- Supramolecular Applications : The planar geometry of compounds like 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol facilitates π-stacking interactions in crystalline phases, as evidenced by X-ray diffraction studies showing intermolecular Br···O contacts of 3.15 Å.
Classification within Bifunctional Phenolic Schiff Base Systems
This compound belongs to the ortho-substituted phenolic Schiff base subclass, characterized by:
The E-configuration of the imine bond, confirmed by NOESY NMR correlations, ensures planarity between the phenolic and bromophenyl rings, a critical factor in its UV/Vis absorption profile.
Research Gaps and Current Investigation Objectives
Despite advances, three underexplored areas persist:
- Electronic Effects : Quantitative structure-activity relationship (QSAR) studies are needed to correlate the allyl group’s torsion angle (observed at 112.4° in crystalline state) with redox behavior.
- Polymerization Potential : The allyl moiety’s capacity for thiol-ene click chemistry remains untested in this brominated system.
- Chiral Induction : No studies have explored asymmetric synthesis using the prochiral carbon at the allyl terminus.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-11,19H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGLGIFEOWYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol typically involves the reaction of 2-allylphenol with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the phenol and the bromophenyl group. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, which facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
The compound acts as a bidentate ligand , coordinating to transition metals via the imine nitrogen and phenolic oxygen. Studies on analogous Schiff bases show:
Example Reaction with Cu(II):
Properties of Cu(II) Complex
| Parameter | Value/Result |
|---|---|
| Geometry | Square planar |
| Magnetic moment (μeff) | 1.73 BM |
| UV-Vis λmax | 620 nm (d–d transition) |
Coordination enhances thermal stability and redox activity, enabling catalytic applications .
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenol ring undergoes bromination and nitration at the para position relative to the hydroxyl group. For example:
Reactivity Trends
-
Allyl group directs substitution via conjugation.
-
Electron-withdrawing imine group deactivates the adjacent ring .
Imine Hydrolysis
Under acidic conditions (e.g., HCl), the C=N bond hydrolyzes to regenerate the aldehyde and amine:
Kinetics Data
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 2.0 | 1.2 × 10⁻³ | 9.6 min |
| 4.0 | 3.8 × 10⁻⁴ | 30.4 min |
Hydroamination Reactions
Analogous Schiff bases participate in transition-metal-catalyzed hydroamination of alkenes. For example, Pd(II) complexes facilitate intramolecular cyclization (Scheme 2) :
Key Mechanistic Steps
-
Oxidative addition of Pd to the allyl group.
-
Nucleophilic attack by the amine.
Antioxidant Activity
Though not a direct chemical reaction, the compound’s radical scavenging capacity was tested via DPPH and FRAP assays. Results for analogous compounds show:
| Assay | IC₅₀ (μM) | FRAP Value (μM Fe²⁺/g) |
|---|---|---|
| DPPH | 132.2 | 631.2 |
| ABTS | 183.1 | 846.0 |
Electron-donating groups (e.g., allyl) enhance antioxidant efficacy by stabilizing phenoxyl radicals .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-step decomposition:
Scientific Research Applications
Biological Applications
2.1 Antimicrobial Activity
Several studies have demonstrated that 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol exhibits antimicrobial properties against a range of bacteria and fungi. For instance, research indicates that its structure enhances its ability to disrupt microbial cell membranes, leading to cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenolic compounds, including this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli .
2.2 Antioxidant Properties
The compound has also been assessed for its antioxidant capabilities. Its phenolic structure enables it to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.
Case Study:
Research conducted by Zhang et al. (2023) demonstrated that this compound can significantly reduce oxidative stress markers in cellular models, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .
Industrial Applications
3.1 Cosmetic Formulations
Due to its antimicrobial and antioxidant properties, this compound is being explored for use in cosmetic products. It can serve as a preservative or active ingredient in formulations aimed at improving skin health.
Data Table: Cosmetic Applications
| Application Type | Benefits | Concentration Used |
|---|---|---|
| Skin creams | Antioxidant and antimicrobial | 0.5% - 2% |
| Hair products | Enhances scalp health | 0.1% - 1% |
| Makeup | Preservative properties | 0.3% - 1% |
3.2 Polymer Chemistry
The compound's ability to form stable bonds makes it suitable for use in polymer chemistry, particularly in creating coatings or additives that require enhanced durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine bond and bromophenyl group can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Research Findings and Data
Solid-State Behavior
- Di-tert-butyl Schiff bases exhibit reversible thermochromism (color shifts at 80–120°C) due to conformational changes in the solid state . Such behavior is unstudied in allyl variants but could differ due to reduced steric hindrance.
- X-ray studies of bromo-chloro analogues reveal planar imine moieties and halogen-mediated intermolecular interactions, suggesting similar packing for the target compound.
Biological Activity
2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol is a Schiff base compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure may enhance its reactivity and biological interactions, making it a subject of various studies focused on antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This compound consists of an allyl group, a bromophenyl group, and an imine linkage, which contribute to its diverse chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The phenolic hydroxyl group can engage in hydrogen bonding, while the imine bond may facilitate interactions with enzymes and receptors. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial and fungal pathogens.
- Anticancer Properties : Potentially inhibiting cancer cell proliferation through various mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial properties of Schiff bases, including this compound, against several microbial strains. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
These findings suggest that the compound's structural features contribute to its effectiveness against microbial pathogens.
Anticancer Activity
Research has also explored the anticancer potential of similar Schiff bases. For instance, studies indicated that compounds with imine linkages exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study assessed the antimicrobial efficacy of various Schiff bases. Among them, this compound showed superior activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains . -
Investigation into Anticancer Properties :
In vitro studies demonstrated that this compound could inhibit the proliferation of MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations. The study suggested that the bromine substitution enhances its interaction with cellular targets involved in cancer progression .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Allyl-6-{[(4-chlorophenyl)imino]methyl}phenol | Moderate | Low |
| 2-Allyl-6-{[(4-fluorophenyl)imino]methyl}phenol | Low | Moderate |
The presence of bromine appears to confer enhanced biological activity compared to other halogenated analogs.
Q & A
Q. What are the recommended synthetic routes for 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol, and how can reaction conditions be optimized?
The synthesis involves a condensation reaction between 2-allyl-6-formylphenol and 4-bromoaniline under inert conditions. Evidence from analogous compounds suggests using divinylaluminum chloride in argon at room temperature, followed by stirring for 1–3 hours . Key steps include:
- Precursor preparation : Purify aldehyde and amine precursors via recrystallization.
- Reaction optimization : Extend reaction time to 3 hours for higher yields and employ anhydrous AlCl₃ as a catalyst.
- Characterization : Use ¹H NMR (δ 8.35 ppm for CH=N, aromatic protons at δ 6.8–7.6 ppm) and ESI-MS for validation .
Table 1. Synthetic Conditions for Analogous Compounds
| Precursors | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Allyl aldehyde + 4-bromoaniline | Divinylaluminum chloride, Ar, rt, 3h | ~75 | ¹H NMR, ESI-MS |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Q. What are the reactivity patterns of the Schiff base moiety under different conditions?
The imine group undergoes:
- Reduction : Sodium borohydride yields secondary amines.
- Oxidation : KMnO₄ forms quinone derivatives .
- Coordination : Binds to Cu(II), Ni(II), and Ru(III) via N,O-donor sites .
Advanced Research Questions
Q. How does the 4-bromo substituent influence electronic properties and coordination behavior?
The electron-withdrawing bromo group:
- Reduces HOMO-LUMO gap (3.1 eV vs. 3.4 eV for chloro analogs) .
- Enhances stability in metal complexes (e.g., Ru(III) complexes in ) .
- Increases λmax to 420 nm (UV-Vis) due to extended conjugation .
Table 3. Substituent Effects on Electronic Properties
| Substituent | λmax (nm) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| 4-Bromo | 420 | 3.1 | |
| 4-Chloro | 405 | 3.4 | |
| 4-Methoxy | 380 | 3.8 |
Q. What methodologies identify tautomerism or photochromic behavior in crystalline states?
- Solid-state NMR : Detect keto-enol tautomerism via chemical shift differences .
- Variable-temperature XRD : Monitor structural changes under thermal stress .
- UV-Vis under irradiation : Identify photochromism (λmax shifts > 50 nm) .
Q. How can computational tools predict biological activity or metal coordination?
- DFT (B3LYP/6-311++G(d,p)) : Calculate FMOs to identify nucleophilic sites (imine N, phenolic O) .
- AutoDock4 : Simulate docking into kinase targets (PDB: 1ATP) with flexible sidechains .
- Molecular Electrostatic Potential (MEP) : Predict electrophilic regions for derivatization .
Q. What strategies assess substituent effects on bioactivity?
- Hammett analysis : Correlate σ values with reaction rates in nucleophilic substitutions .
- Comparative docking : Compare binding affinities of bromo vs. methoxy analogs into enzyme active sites .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
